

Natural sources of elymoclavine producing fungi

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elymoclavine*

Cat. No.: B1202758

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources of **Elymoclavine**-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine is a tetracyclic ergoline alkaloid of significant interest in the pharmaceutical industry. It serves as a key precursor in the biosynthesis of D-(+)-lysergic acid, the foundational structure for numerous semisynthetic drugs used to treat conditions like migraines, Parkinson's disease, and hyperprolactinemia.^{[1][2][3]} **Elymoclavine** itself is an oxidation product of agroclavine and is found naturally in various fungal species.^{[4][5]} This technical guide provides a comprehensive overview of the primary natural fungal sources of **elymoclavine**, details on production yields, the biosynthetic pathway, and standardized protocols for isolation, cultivation, and analysis.

Primary Fungal Sources of Elymoclavine

Elymoclavine production is predominantly associated with fungi from the family Clavicipitaceae, but species from other genera, including *Penicillium* and *Aspergillus*, are also known to harbor the genetic machinery for its synthesis.

Genus Claviceps

The genus *Claviceps* is the most prolific and historically significant source of ergot alkaloids, including **elymoclavine**. These fungi are typically plant pathogens, infecting the ovaries of grasses and cereals to form hardened fungal structures called sclerotia or ergots.^[6]

- *Claviceps purpurea*: Famous for causing ergotism, this fungus infects rye and other temperate grasses.[3][6] While it can produce a wide spectrum of ergot alkaloids, including complex ergopeptines, specific strains have been selected for high-yield clavine production.[3][7] For instance, some strains can be manipulated to accumulate **elymoclavine** as a primary product.[7]
- *Claviceps fusiformis*: This species is a parasite of pearl millet (*Pennisetum glaucum*).[2][3] Unlike *C. purpurea*, the ergot alkaloid synthesis pathway in *C. fusiformis* naturally terminates at the clavine stage, making it a significant natural producer of agroclavine and **elymoclavine**.[3][8] Genetic analysis reveals that its pathway lacks the functional genes required for conversion into lysergic acid and subsequent derivatives.[3]
- *Claviceps paspali*: This fungus is another notable producer of clavine alkaloids.[7] Certain strains have been utilized in industrial fermentation processes for ergot alkaloid production.

Endophytic and Symbiotic Fungi

- Genus *Epichloë*: These fungi exist as systemic, often mutualistic, endophytes within cool-season grasses.[5] They produce a range of ergot alkaloids that protect the host plant from herbivores. **Elymoclavine** is a known intermediate in their biosynthetic pathway leading to more complex lysergic acid derivatives.[5][9]
- Genus *Periglandula*: Found in a symbiotic relationship with morning glory species (Convolvulaceae), these fungi are the true producers of the ergot alkaloids found in these plants.[10][11][12] The alkaloid profile in symbiotic morning glories can include a mixture of clavines (chanoclavine, **elymoclavine**, agroclavine), simple lysergic acid amides, and ergopeptines.[10][13]

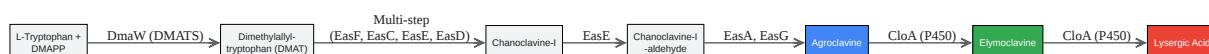
Genera *Aspergillus* and *Penicillium*

Fungi from these genera are ubiquitous saprophytes, with some species known to produce a diverse array of secondary metabolites.[14][15]

- *Aspergillus* species: While many *Aspergillus* species produce a different class of ergot alkaloids called fumiglavines, some, like *Aspergillus leporis*, have been discovered to possess the complete gene cluster for producing lysergic acid derivatives, indicating **elymoclavine** as an intermediate.[16][17] Furthermore, model organisms like *Aspergillus*

fumigatus have been genetically engineered to express genes from clavicipitaceous fungi to produce lysergic acid, demonstrating the functional conservation of the pathway.[18]

- **Penicillium** species: Certain species, such as *Penicillium roqueforti* and *Penicillium commune*, produce clavine alkaloids like festuclavine and agroclavine.[16] These fungi typically lack the key enzyme, CloA, a P450 monooxygenase, responsible for the conversion of clavines to lysergic acid, causing the pathway to terminate at an earlier stage.[16]


Quantitative Data on Elymoclavine Production

The yield of **elymoclavine** is highly dependent on the fungal strain and the fermentation conditions. Submerged culture (fermentation) is the standard method for industrial production.

Fungal Species/Strain	Production Method	Elymoclavine Titer (mg/L)	Total Alkaloids (mg/L)	Notes	Reference(s)
Claviceps purpurea 88-EP/1988	Submerged Culture	~2,500	Not specified	Elymoclavine constitutes ~90% of total alkaloids.	[7]
Claviceps purpurea 59 CC5/86	Submerged Culture	300 - 900	3,000 - 6,000	Elymoclavine is 10-15% of total alkaloids.	[7]
Claviceps fusiformis W1	Submerged Culture	Not specified	Not specified	Known to accumulate agroclavine and elymoclavine.	[7][8]
Claviceps paspali CCM 8061 / C. purpurea CCM F-733	Mixed Culture	1,188	4,890	Elymoclavine is ~24.3% of total alkaloids in a mixed culture.	[7]

Biosynthetic Pathway of Elymoclavine

The biosynthesis of **elymoclavine** is a multi-step process beginning with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).^[2] The pathway proceeds through several key intermediates, including chanoclavine-I and agroclavine. The final step in **elymoclavine** formation is the oxidation of agroclavine.^{[4][5]} This reaction is catalyzed by a cytochrome P450 monooxygenase, a product of the cloA gene.^{[1][19]}

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway from primary metabolites to **elymoclavine** and lysergic acid.

Experimental Protocols

The following sections outline generalized methodologies for the study of **elymoclavine**-producing fungi.

Isolation and Identification of Fungi

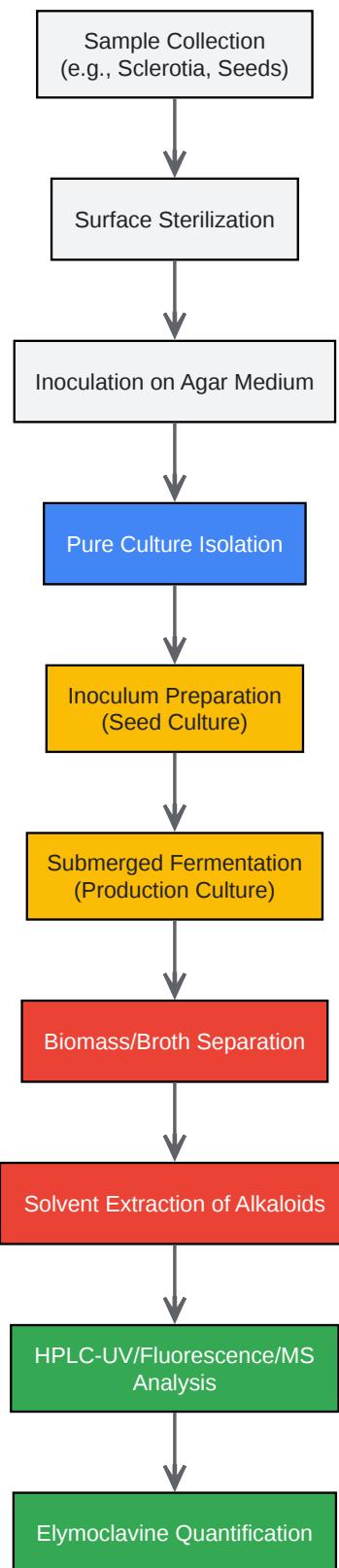
This protocol describes the isolation of endophytic or pathogenic fungi from host plant material.

- Sample Collection: Collect fresh plant material, such as sclerotia of *Claviceps* from rye heads or seeds from morning glory plants (*Ipomoea* sp.).
- Surface Sterilization:
 - Thoroughly wash the plant material with sterile distilled water.
 - Immerse in 70% ethanol for 1-2 minutes.
 - Transfer to a 1-2% sodium hypochlorite solution for 3-5 minutes.
 - Rinse three times with sterile distilled water to remove residual sterilizing agents.

- Inoculation: Aseptically place the sterilized plant material onto a suitable growth medium, such as Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.
- Incubation: Incubate plates at 22-25°C in the dark. Fungal mycelia should emerge from the plant tissue within 5-14 days.
- Purification: Subculture the leading edge of the fungal hyphae onto fresh PDA plates to obtain a pure culture.
- Identification: Identify the isolated fungus using both morphological characteristics (colony morphology, microscopic features of conidiophores and conidia) and molecular techniques (e.g., sequencing of the ITS region of ribosomal DNA).[20]

Submerged Culture for Elymoclavine Production

This protocol is for the liquid fermentation of a pure fungal culture to produce **elymoclavine**.


- Inoculum Preparation: Grow the fungus on solid agar for 7-14 days. Transfer a small piece of the mycelial mat to a seed culture flask containing a suitable liquid medium. Incubate on a rotary shaker (120-150 rpm) at 24°C for 3-5 days.
- Production Medium: A typical production medium contains a carbon source (e.g., mannitol, sucrose), a nitrogen source (e.g., ammonium succinate, peptone), and essential mineral salts. The pH is generally maintained between 5.0 and 6.5.[21]
- Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment in a shaker flask or a bioreactor at 24-28°C for 14-21 days.
- Monitoring: Periodically sample the culture to monitor fungal growth (dry cell weight) and alkaloid production (via HPLC).

Extraction and Quantification of Elymoclavine

This protocol details the extraction and analysis of **elymoclavine** from the fermentation broth.

- Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

- Extraction:
 - Make the culture broth alkaline (pH 8-9) with ammonium hydroxide.
 - Perform a liquid-liquid extraction using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction 2-3 times.
 - Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
- Quantification by HPLC:
 - Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol).
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).
 - Detection: UV detector (at ~310 nm) or a fluorescence detector (excitation at ~310 nm, emission at ~410 nm). Mass spectrometry (LC-MS) can be used for confirmation.
 - Analysis: Quantify **elymoclavine** by comparing the peak area to that of a known concentration of an **elymoclavine** standard.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **elymoclavine** production and analysis.

Conclusion

The natural production of **elymoclavine** is distributed across several key fungal genera, with *Claviceps* species being the most potent sources for industrial applications. Symbiotic and endophytic fungi like *Periglandula* and *Epichloë* represent an ecologically important and genetically diverse reservoir of ergot alkaloid biosynthesis pathways. Understanding these natural sources, combined with optimized fermentation protocols and genetic engineering of model fungi like *Aspergillus*, provides a powerful platform for the sustainable production of **elymoclavine** and its valuable pharmaceutical derivatives. Continued bioprospecting and metabolic engineering efforts are likely to uncover novel strains and further enhance production titers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. Elymoclavine - Wikipedia [en.wikipedia.org]
- 3. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in *Claviceps* Species Indicates Loss of Late Pathway Steps in Evolution of *C. fusiformis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Diversification of Ergot Alkaloids in Natural and Modified Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergot Alkaloids Produced by Endophytic Fungi of the Genus *Epichloë* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]
- 15. Penicillium - Wikipedia [en.wikipedia.org]
- 16. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Independent Evolution of a Lysergic Acid Amide in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Penicillium | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 21. US2835675A - Elymoclavine and manufacture of ergot alkaloids by culture - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Natural sources of elymoclavine producing fungi]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202758#natural-sources-of-elymoclavine-producing-fungi\]](https://www.benchchem.com/product/b1202758#natural-sources-of-elymoclavine-producing-fungi)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com